molecular formula C21H25N7O B11600992 N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11600992
M. Wt: 391.5 g/mol
InChI Key: CJTSZIGVYJTBRA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a methoxyphenyl group and a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the triazine ring.

    Attachment of the phenylpiperazine moiety: This is usually done through a coupling reaction, where the phenylpiperazine is linked to the triazine core via a suitable linker.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interaction with biological systems is of interest for understanding its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential pharmacological properties, including its effects on specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but understanding these interactions is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7O/c1-29-18-9-7-16(8-10-18)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)

InChI Key

CJTSZIGVYJTBRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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